(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide
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Overview
Description
®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a unique structure combining a tetrahydropyrrole ring with a thiadiazole moiety
Mechanism of Action
Target of action
1,3,4-thiadiazole derivatives have been studied for their diverse pharmacological activities, including anticancer properties . They are known to interfere with DNA synthesis and inhibit replication of both human tumor and bacterial cells .
Mode of action
The most likely mechanism of action for 1,3,4-thiadiazole derivatives is connected with the activities of Caspase 3 and Caspase 8 and activation of BAX proteins .
Result of action
The results of studies on 1,3,4-thiadiazole derivatives revealed promising anticancer activity for several of the synthesized derivatives, suggesting their potential as lead compounds for further drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a thiadiazole derivative, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the heterocyclic ring, modifying its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
Scientific Research Applications
®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyrrole derivatives: Compounds with similar ring structures but different substituents.
Thiadiazole derivatives: Compounds that share the thiadiazole moiety but differ in other structural aspects.
Uniqueness
®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide stands out due to its combined heterocyclic structure, which imparts unique chemical and physical properties. This dual-ring system enhances its potential for diverse applications compared to simpler analogs.
Properties
IUPAC Name |
(3aR)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c8-5-4-2-1-3-7(4)11(9,10)6-5/h4H,1-3H2,(H,6,8)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZLQADVZUGEDR-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NS(=O)(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)NS(=O)(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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